molecular formula C16H13NO2 B11866385 6-Methoxy-3-phenyl-2-quinolinol CAS No. 256424-26-7

6-Methoxy-3-phenyl-2-quinolinol

カタログ番号: B11866385
CAS番号: 256424-26-7
分子量: 251.28 g/mol
InChIキー: ZRPRLHHEIOOINC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-Methoxy-3-phenyl-2-quinolinol is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-3-phenyl-2-quinolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-3-phenyl-2-quinolinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-methoxy-3-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-13-7-8-15-12(9-13)10-14(16(18)17-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPRLHHEIOOINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431981
Record name 6-METHOXY-3-PHENYL-2-QUINOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256424-26-7
Record name 6-METHOXY-3-PHENYL-2-QUINOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Methodological & Application

Synthesis of 6-Methoxy-3-phenyl-2-quinolinol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The 2-quinolinol (or 2-quinolone) core, in particular, is a privileged structure found in numerous pharmacologically active compounds. This application note provides a detailed, step-by-step protocol for the synthesis of 6-Methoxy-3-phenyl-2-quinolinol, a valuable intermediate for drug discovery and development. The synthetic strategy is based on the classical Knorr quinoline synthesis, a reliable and well-established method for the preparation of 2-hydroxyquinolines.[1] This guide is intended for researchers, scientists, and drug development professionals, offering not only a procedural outline but also insights into the chemical principles and experimental considerations that ensure a successful synthesis.

Synthetic Strategy: The Knorr Quinoline Synthesis

The synthesis of 6-Methoxy-3-phenyl-2-quinolinol is achieved through a two-step process, as illustrated below. The core of this strategy is the Knorr quinoline synthesis, which involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide.[1]

Synthesis_Workflow cluster_0 Step 1: β-Ketoanilide Formation cluster_1 Step 2: Intramolecular Cyclization p_anisidine p-Anisidine intermediate N-(4-methoxyphenyl)-2-phenyl-3-oxobutanamide (β-Ketoanilide intermediate) p_anisidine->intermediate Condensation ethyl_phenylacetoacetate Ethyl 2-phenylacetoacetate ethyl_phenylacetoacetate->intermediate final_product 6-Methoxy-3-phenyl-2-quinolinol intermediate->final_product H₂SO₄, Heat

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating Background Noise in 6-Methoxy-3-phenyl-2-quinolinol Fluorescence Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 6-Methoxy-3-phenyl-2-quinolinol and its derivatives in fluorescence-based assays. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you minimize background noise and enhance the signal-to-noise ratio in your experiments. Our approach is grounded in scientific principles and field-proven insights to ensure the accuracy and reliability of your results.

I. Understanding the Source of Background Fluorescence

High background fluorescence can obscure the true signal in your assay, leading to a poor signal-to-noise ratio and unreliable data.[1] It's crucial to first identify the origin of the unwanted signal. Potential sources can be broadly categorized as intrinsic to your sample (autofluorescence) or extrinsic (related to reagents and instrumentation).

Frequently Asked Questions (FAQs): Initial Troubleshooting

Q1: How can I determine if my 6-Methoxy-3-phenyl-2-quinolinol compound is autofluorescent?

A1: The most direct method is to measure the fluorescence of your compound in the absence of other assay components.[1] Prepare a serial dilution of your quinolinol compound in the assay buffer and read the fluorescence at the same excitation and emission wavelengths used in your full assay. A concentration-dependent increase in fluorescence indicates that the compound itself is contributing to the background signal.[1]

Q2: What are common sources of background fluorescence besides the test compound?

A2: Several factors can contribute to high background:

  • Reagents: Assay buffers, enzyme preparations, and even the fluorescent probe itself can have intrinsic fluorescence.[1] Media supplements like Fetal Bovine Serum (FBS) and Phenol Red should be avoided in live-cell imaging.[2]

  • Assay Vessel: The material of your microplates (e.g., plastic) can be a significant source of fluorescence.[2][3]

  • Cellular Components: In cell-based assays, endogenous molecules such as NADH, riboflavin, collagen, and elastin are known to autofluoresce.[2][4]

  • Instrumentation: Incorrect settings on the plate reader, such as gain or integration time, can amplify background noise.[1]

II. Systematic Troubleshooting Guide

Once you have a general idea of the potential source of the high background, you can systematically troubleshoot the issue. The following sections provide detailed protocols and explanations for addressing common problems.

Diagram: Workflow for Diagnosing and Resolving High Background Fluorescence

G cluster_0 Phase 1: Identify Source cluster_1 Phase 2: Instrumental Optimization cluster_2 Phase 3: Assay Optimization Measure Compound Autofluorescence Measure Compound Autofluorescence Analyze Reagent Blanks Analyze Reagent Blanks Measure Compound Autofluorescence->Analyze Reagent Blanks Compound is not the primary source Titrate Compound Concentration Titrate Compound Concentration Measure Compound Autofluorescence->Titrate Compound Concentration Compound is autofluorescent Evaluate Cell/Matrix Autofluorescence Evaluate Cell/Matrix Autofluorescence Analyze Reagent Blanks->Evaluate Cell/Matrix Autofluorescence Optimize Wavelengths & Bandwidths Optimize Wavelengths & Bandwidths Evaluate Cell/Matrix Autofluorescence->Optimize Wavelengths & Bandwidths Adjust Gain Settings Adjust Gain Settings Optimize Wavelengths & Bandwidths->Adjust Gain Settings Incorporate Background Subtraction Incorporate Background Subtraction Adjust Gain Settings->Incorporate Background Subtraction Switch to Red-Shifted Fluorophores Switch to Red-Shifted Fluorophores Incorporate Background Subtraction->Switch to Red-Shifted Fluorophores Address Inner Filter Effects Address Inner Filter Effects Titrate Compound Concentration->Address Inner Filter Effects Final Optimized Assay Final Optimized Assay Switch to Red-Shifted Fluorophores->Final Optimized Assay Address Inner Filter Effects->Final Optimized Assay High Background Observed High Background Observed High Background Observed->Measure Compound Autofluorescence

Caption: A logical workflow to diagnose and resolve high background fluorescence.

Step 1: Characterize the Autofluorescence of Your Quinolinol Compound

The quinoline scaffold, with its extended π-electron system, can absorb and emit light, leading to intrinsic fluorescence.[1] Understanding the spectral properties of your specific 6-Methoxy-3-phenyl-2-quinolinol derivative is the first critical step.

Protocol 1: Measuring Compound Autofluorescence Using a Plate Reader

Objective: To quantify the intrinsic fluorescence of your quinolinol compound.

Materials:

  • Your 6-Methoxy-3-phenyl-2-quinolinol compound

  • Assay buffer

  • Black, clear-bottom 96- or 384-well plates[1]

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of your quinolinol compound in the assay buffer, covering the concentration range used in your experiment.

  • Add the compound dilutions to the wells of the microplate.

  • Include wells with only the assay buffer to serve as a blank control.

  • Place the plate in the microplate reader.

  • Set the excitation wavelength to match that of your primary assay's fluorophore.

  • Measure the emission across a range of wavelengths to identify the emission peak of your compound.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the compound-containing wells. A concentration-dependent increase in the signal confirms autofluorescence.

Step 2: Instrumental and Assay Optimizations

If your compound is indeed autofluorescent, or if other components are contributing to the background, several optimization strategies can be employed.

Instrumental Adjustments
ParameterTroubleshooting ActionRationale
Wavelength Selection Optimize excitation and emission wavelengths.[5] Scan for the optimal excitation and emission maxima of your fluorophore in the context of your specific assay conditions.[6]Maximizes the signal from your specific probe while potentially minimizing the excitation of interfering fluorophores.
Bandwidth Use the narrowest bandwidth that provides sufficient signal. A bandwidth of 15-20 nm for both excitation and emission is often a good starting point.[6]Narrow bandwidths increase specificity and can reduce the overlap between excitation and emission, minimizing stray light.[6]
Gain Settings Use the lowest gain setting that provides an adequate signal-to-noise ratio.High gain can amplify both the signal and the background noise, potentially worsening the overall assay quality.
Background Subtraction Measure the fluorescence of a well containing only the cells and your compound (no fluorescent label) and subtract this value from your experimental wells.[3]This can help to correct for the contribution of compound and cellular autofluorescence.
Assay Design Modifications

Q3: My compound is highly autofluorescent in the blue-green region. What can I do?

A3: A highly effective strategy is to switch to a fluorophore that excites and emits at longer wavelengths (red or far-red region, >600 nm).[1] Autofluorescence from biological molecules is often most prominent in the green channel.[2] By moving to red-shifted dyes, you can often significantly reduce the spectral overlap with the background signal.

Q4: I've tried optimizing my instrument settings, but the background is still high. What other assay parameters can I change?

A4:

  • Reduce Compound Concentration: If possible, lower the concentration of your 6-Methoxy-3-phenyl-2-quinolinol compound to a level that still provides the desired biological effect but with reduced autofluorescence.

  • Wash Steps: After labeling, ensure you are thoroughly washing your samples 2-3 times with a buffered saline solution to remove any unbound fluorophores.[3]

  • Choice of Assay Vessel: If you are using plastic-bottom plates, consider switching to glass-bottom vessels, which typically have lower intrinsic fluorescence.[3]

  • Media and Buffers: For live-cell imaging, use an optically clear buffered saline solution or a medium specifically designed to reduce background fluorescence.[3]

Step 3: Addressing the Inner Filter Effect

The inner filter effect (IFE) is a phenomenon that can lead to a non-linear relationship between fluorophore concentration and fluorescence intensity, and can also contribute to perceived high background or signal quenching.[7][8]

Q5: What is the inner filter effect and how can I mitigate it?

A5: The inner filter effect occurs when components in the sample absorb either the excitation light (primary IFE) or the emitted fluorescence (secondary IFE).[9][10] This can lead to an underestimation of the true fluorescence signal. To minimize the inner filter effect:

  • Work with Low Concentrations: The most effective way to avoid IFE is to use dilute samples. A general rule of thumb is to keep the optical density of your sample below 0.1 at the excitation wavelength.[10]

  • Optimize Excitation Wavelength: If possible, choose an excitation wavelength where the absorbance of your sample is lower.[10]

  • Use Low-Volume Cuvettes: Reducing the path length of the light through the sample can decrease the impact of the inner filter effect.[10]

Diagram: The Inner Filter Effect

G cluster_0 Primary Inner Filter Effect cluster_1 Secondary Inner Filter Effect Excitation Light Excitation Light Sample Absorption Sample Absorption Excitation Light->Sample Absorption Reduced Excitation Reduced Excitation Sample Absorption->Reduced Excitation Emitted Fluorescence Emitted Fluorescence Sample Re-absorption Sample Re-absorption Emitted Fluorescence->Sample Re-absorption Reduced Detected Signal Reduced Detected Signal Sample Re-absorption->Reduced Detected Signal

Caption: Illustration of primary and secondary inner filter effects.

III. Advanced Troubleshooting for Cell-Based Assays

Cell-based assays introduce additional complexity due to the autofluorescence of endogenous cellular components.

Q6: I'm performing a cell-based assay and see high background even without my compound. What could be the cause?

A6: This is likely due to cellular autofluorescence. Common culprits include NADH, riboflavin, and collagen.[2] Additionally, aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with amines to create fluorescent products.[2]

Strategies to Reduce Cellular Autofluorescence:

  • Fixation Method: If your protocol allows, consider fixing with an organic solvent like ice-cold methanol instead of aldehydes.[2]

  • Quenching Agents: For aldehyde-fixed samples, treatment with a reducing agent like sodium borohydride can help to neutralize fluorescent byproducts.[4]

  • Spectral Unmixing: If your imaging system has this capability, you can acquire images at multiple wavelengths and use software to computationally separate the specific signal from the autofluorescence background.

IV. Summary of Best Practices

To achieve the highest quality data in your 6-Methoxy-3-phenyl-2-quinolinol fluorescence assays, adhere to the following best practices:

  • Characterize Your Reagents: Always test your compound, buffers, and other reagents for intrinsic fluorescence before starting your experiments.

  • Optimize Instrument Settings: Carefully select excitation/emission wavelengths and bandwidths to maximize your signal-to-noise ratio.[6]

  • Control for Autofluorescence: Include appropriate controls to measure and subtract background fluorescence from your compound and cellular matrix.

  • Minimize Inner Filter Effects: Work with dilute samples and consider the absorbance properties of your assay components.[10]

  • Choose Appropriate Consumables: Use low-fluorescence plates and optically clear media whenever possible.

By systematically addressing these potential sources of background noise, you can significantly improve the quality and reliability of your fluorescence assay data.

V. References

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? (n.d.). Retrieved from

  • What is the Inner Filter Effect? - Edinburgh Instruments. (2021, July 13). Retrieved from

  • How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples? - Zhejiang Wantaifu Biotechnology Co., Ltd. (2025, January 3). Retrieved from

  • Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. (2014, July 29). Retrieved from

  • How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots - HORIBA. (n.d.). Retrieved from

  • Background in Fluorescence Imaging | Thermo Fisher Scientific - US. (n.d.). Retrieved from

  • How to develop an optimal fluorescence assay - The Blog - Tecan. (n.d.). Retrieved from

  • Autofluorescence - Jackson ImmunoResearch. (2025, June 30). Retrieved from

  • Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide - Benchchem. (n.d.). Retrieved from

  • What is Autofluorescence? A Quick Explainer for Biologists - Bitesize Bio. (2024, October 2). Retrieved from

Sources

Validation & Comparative

Validating 6-Methoxy-3-phenyl-2-quinolinol as an inhibitor in enzymatic assays

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Enzymatic Validation of 6-Methoxy-3-phenyl-2-quinolinol and its Analogs

For researchers and drug development professionals, the journey from identifying a promising small molecule to validating its biological activity is paved with rigorous experimental scrutiny. The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to numerous therapeutic agents.[1][2] This guide provides a comprehensive, experience-driven framework for the enzymatic validation of a novel quinolinol derivative, 6-Methoxy-3-phenyl-2-quinolinol.

Rather than a rigid protocol, this document serves as a strategic guide, explaining the causality behind each experimental choice. We will navigate the critical steps from initial assay development to the nuanced characterization of the inhibition mechanism, ensuring that every stage is a self-validating system. This approach is designed to build a robust and defensible data package for any novel enzyme inhibitor.

Part 1: The Foundation - Assay Development and Initial Characterization

Before an inhibitor can be characterized, the system in which it acts must be impeccably defined. Rushing this stage is the most common point of failure in inhibitor validation campaigns. The goal is to establish a reliable, reproducible enzymatic assay where the initial reaction velocity is directly proportional to the enzyme's activity.

Causality Behind the Choices:
  • Why Initial Velocity? All kinetic models of enzyme inhibition are based on measurements of the initial rate of the reaction (V₀).[3][4] This is the phase where substrate concentration is not yet limiting, and product accumulation has not led to feedback inhibition, providing the cleanest window into the enzyme's true performance.

  • Why Determine Kₘ and Vₘₐₓ First? The Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) are the fundamental parameters of your enzyme-substrate pair.[3] Knowing the Kₘ is critical for rationally choosing a substrate concentration for your inhibition assays. For competitive inhibitors, the apparent potency (IC₅₀) is directly dependent on the substrate concentration used.[5][6]

Experimental Workflow: Establishing a Robust Enzymatic Assay

The following workflow ensures the development of a validated assay ready for inhibitor screening.

Assay_Development_Workflow cluster_prep Phase 1: Reagent & System Prep cluster_optimization Phase 2: Assay Optimization cluster_kinetics Phase 3: Kinetic Characterization cluster_validation Phase 4: Assay Validation A Acquire & Validate Reagents (Enzyme, Substrate, Buffers) C Determine Optimal Assay Conditions (pH, Temp) A->C B Characterize Compound (Purity, Solubility, Stability) H Validate with Control Inhibitor B->H D Enzyme Titration (Linearity of Rate vs. [E]) C->D E Time Course (Linearity of Signal vs. Time) D->E F Substrate Titration (Vary [S]) E->F G Determine Kₘ and Vₘₐₓ (Michaelis-Menten Plot) F->G G->H I Assay Ready for Screening H->I

Caption: Workflow for robust enzymatic assay development.

Protocol 1: Determination of Enzyme Kinetic Parameters (Kₘ and Vₘₐₓ)
  • Reagent Preparation : Prepare a concentrated stock of the substrate in the optimized assay buffer. Ensure the enzyme stock is diluted to the concentration determined to be in the linear range from the enzyme titration experiment.

  • Substrate Dilution Series : In a 96-well plate, perform a serial dilution of the substrate. A common range is 10x Kₘ to 0.1x Kₘ, if the Kₘ is roughly known from literature. If not, a wide logarithmic range is necessary.

  • Reaction Initiation : Add the enzyme to each well to start the reaction.

  • Kinetic Measurement : Immediately place the plate in a microplate reader and measure the product formation (e.g., absorbance or fluorescence) over time.

  • Data Analysis : Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the time course. Plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.

Part 2: Quantifying Potency - The IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a functional measure of an inhibitor's potency. It is the concentration of the inhibitor required to reduce the rate of the enzymatic reaction by 50% under specific assay conditions.[5][7][8] It is a critical first metric for comparing compounds.

Causality Behind the Choices:
  • Why a Dose-Response Curve? A single-point inhibition measurement can be misleading. A full dose-response curve, typically spanning several orders of magnitude of inhibitor concentration, is necessary to accurately determine the IC₅₀ and to observe the quality of the inhibition (e.g., a steep or shallow curve).[9]

  • Why a Fixed Substrate Concentration? To determine the IC₅₀, the substrate concentration must be kept constant.[5] It is crucial to state this concentration, as the IC₅₀ value for competitive inhibitors will change with different substrate concentrations.[8] A common and logical choice is to use a substrate concentration equal to the Kₘ.

IC50_Workflow A Prepare Serial Dilution of 6-Methoxy-3-phenyl-2-quinolinol C Add Inhibitor Dilutions to Wells (Include No-Inhibitor & No-Enzyme Controls) A->C B Add Enzyme to Plate Wells B->C D Pre-incubate Enzyme & Inhibitor C->D E Initiate Reaction by Adding Substrate (Fixed [S], e.g., at Kₘ) D->E F Measure Initial Velocity (V₀) E->F G Calculate % Inhibition vs. Control F->G H Plot % Inhibition vs. log[Inhibitor] G->H I Fit to Sigmoidal Curve Determine IC₅₀ H->I

Caption: Step-by-step workflow for IC₅₀ determination.

Protocol 2: IC₅₀ Value Determination[10]
  • Inhibitor Preparation : Prepare a 10-point, 3-fold serial dilution of 6-Methoxy-3-phenyl-2-quinolinol in assay buffer from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is low enough not to affect enzyme activity (typically ≤1%).

  • Assay Setup : In a 96-well plate, add the enzyme solution to each well. Then add the inhibitor dilutions. Include controls:

    • 100% Activity Control : Enzyme + Buffer + DMSO (no inhibitor).

    • 0% Activity Control (Blank) : Buffer + Substrate + DMSO (no enzyme).

  • Pre-incubation : Incubate the enzyme and inhibitor together for a set period (e.g., 15-30 minutes) at the assay temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[3]

  • Reaction Initiation : Add the substrate solution to all wells at a fixed concentration (e.g., Kₘ).

  • Measurement : Measure the reaction rate (initial velocity) on a plate reader.

  • Data Analysis :

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (four-parameter variable slope) to fit the data and determine the IC₅₀ value.

Data Presentation: Example IC₅₀ Data Table
[Inhibitor] (µM)Avg. Rate (RFU/s)% Inhibition
100.005.294.8%
33.338.191.9%
11.1115.484.6%
3.7038.961.1%
1.2365.734.3%
0.4188.211.8%
0.1495.64.4%
0.00 (Control)100.00.0%
Calculated IC₅₀ 2.5 µM

Part 3: Unveiling the Mechanism of Inhibition (MOA)

While the IC₅₀ indicates potency, it does not describe how the inhibitor works. Mechanism of Action (MOA) studies are essential to understand if the compound competes with the substrate, binds to another site, or binds only to the enzyme-substrate complex.[9][10] This is typically elucidated by observing how the inhibitor affects Kₘ and Vₘₐₓ.[3]

Interpreting Kinetic Data with Lineweaver-Burk Plots

By measuring the initial reaction rates at various substrate concentrations in the presence of several fixed inhibitor concentrations, we can generate data for a double-reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs 1/[S]). The pattern of the resulting lines is diagnostic of the inhibition mechanism.[4][11]

Inhibition_Types cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive a Inhibitor binds to Active Site. Increases apparent Kₘ. Vₘₐₓ is unchanged. b b c Inhibitor binds to Allosteric Site. Kₘ is unchanged. Decreases apparent Vₘₐₓ. d d e Inhibitor binds to ES Complex. Decreases apparent Kₘ. Decreases apparent Vₘₐₓ. f f

Caption: Lineweaver-Burk plots for diagnosing inhibition mechanisms.

Protocol 3: Mechanism of Action Study
  • Experimental Design : Design a matrix of experiments. You will vary the substrate concentration (as in Protocol 1) across rows and have different fixed concentrations of 6-Methoxy-3-phenyl-2-quinolinol in the columns. Use at least 3-4 inhibitor concentrations (e.g., 0.5x, 1x, 2x, 5x IC₅₀) plus a no-inhibitor control.

  • Execution : For each inhibitor concentration, perform a full substrate titration curve as described in Protocol 1.

  • Data Analysis :

    • For each inhibitor concentration, calculate the initial velocity (V₀) for each substrate concentration.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). Plot the data for all inhibitor concentrations on the same graph.

    • Analyze the pattern of line intersections to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).[3][4]

From IC₅₀ to Kᵢ: The True Binding Affinity

The inhibition constant (Kᵢ) is a more fundamental measure of an inhibitor's binding affinity than the IC₅₀ because it is independent of substrate concentration.[5][6] For a competitive inhibitor, Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation :[5][6]

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] is the substrate concentration used in the IC₅₀ assay.

  • Kₘ is the Michaelis constant of the substrate.

This conversion is crucial for comparing the potency of inhibitors across different experiments or laboratories where assay conditions might vary.[5]

Part 4: Comparative Analysis and Reporting

To contextualize the performance of 6-Methoxy-3-phenyl-2-quinolinol, it must be compared against at least one well-characterized standard inhibitor for the target enzyme and, if available, other alternative compounds.

Data Summary: A Comparative Overview
Parameter6-Methoxy-3-phenyl-2-quinolinolStandard Inhibitor A (e.g., Staurosporine for a Kinase)Alternative Inhibitor B
IC₅₀ 2.5 µM0.01 µM15 µM
Kᵢ 1.25 µM0.005 µM7.5 µM
Mechanism of Action CompetitiveCompetitive (ATP-binding site)Non-competitive
Solubility in Assay Buffer >100 µM>10 µM>200 µM
Notes Novel scaffold, good solubilityPotent but non-selective pan-kinase inhibitorWeaker potency, but different MOA may offer advantages

Conclusion

This guide outlines a systematic, logic-driven approach to validating 6-Methoxy-3-phenyl-2-quinolinol as an enzyme inhibitor. By first establishing a robust assay, then quantifying potency (IC₅₀), and finally elucidating the mechanism of action (MOA/Kᵢ), a researcher can build a comprehensive and trustworthy profile of their compound. This rigorous, multi-faceted validation is the cornerstone of modern drug discovery, providing the confidence needed to advance a promising molecule through the development pipeline.

References

  • IC50 Determin
  • Determination of Half-Maximal Inhibitory Concentr
  • IC50. Wikipedia.
  • Enzyme Inhibitor Terms and Calcul
  • Steady-state enzyme kinetics. The Biochemist - Portland Press.
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.
  • Activity 3-2: Determining the IC₅₀ of Inhibitor. Biology LibreTexts.
  • Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. Benchchem.
  • Enzyme inhibition and kinetics graphs. Khan Academy.
  • A standard operating procedure for an enzym
  • Experimental Activity Validation of Inhibitors.
  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PMC.
  • Substituted quinolines as noncovalent proteasome inhibitors. PMC - NIH.

Sources

Comparative IC50 Profiling Guide: 6-Methoxy-3-phenyl-2-quinolinol and Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-phenyl-2-quinolinol scaffold—which exists in a dynamic tautomeric equilibrium with its 3-phenylquinolin-2(1H)-one form—is a privileged pharmacophore in modern drug discovery [1]. Historically recognized as a rigid backbone for central nervous system (CNS) targets, recent pharmacological profiling has expanded its utility into antimicrobial resistance.

This guide provides an objective, data-driven comparison of 6-Methoxy-3-phenyl-2-quinolinol against its structural analogs. By analyzing IC50 values across two distinct biological targets—the NMDA receptor (GluN1 glycine co-agonist site) and the Staphylococcus aureus NorA efflux pump —we elucidate how specific functional group substitutions dictate target selectivity, binding affinity, and overall pharmacological utility [2].

Mechanistic Context & Structural Causality

To understand the performance differences between these analogs, we must examine the causality behind their target engagement:

  • CNS Target (NMDA Receptor): The GluN1 glycine binding pocket requires a precise hydrogen-bond donor/acceptor pair. Electron-withdrawing groups (like a 6-chloro substitution) increase the acidity of the quinolinol -OH/-NH, strengthening the hydrogen bond with the receptor and lowering the IC50 [3].

  • Bacterial Target (NorA Efflux Pump): The NorA pump features a highly hydrophobic binding pocket. The introduction of an electron-donating, lipophilic methoxy group (-OCH3) at the 6-position increases the electron density of the quinolinol ring. This enhances π−π stacking interactions with the pump's aromatic residues, significantly improving efflux pump inhibitor (EPI) activity [1].

MOA cluster_NMDA CNS Target: NMDA Receptor cluster_NorA Bacterial Target: NorA Pump Ligand 6-Methoxy-3-phenyl- 2-quinolinol GlySite GluN1 Glycine Site Ligand->GlySite Moderate Affinity NorA NorA Efflux Pump Ligand->NorA High Affinity (EPI) IonChannel Ion Channel Blockade GlySite->IonChannel Prevents Opening Excitotoxicity Reduced Excitotoxicity IonChannel->Excitotoxicity Decreases Ca2+ Influx Accumulation Antibiotic Accumulation NorA->Accumulation Inhibits Efflux Bactericidal Restored Sensitivity Accumulation->Bactericidal Synergistic Effect

Caption: Dual mechanism of action of 3-phenyl-2-quinolinol derivatives on NMDA receptors and NorA pumps.

Comparative IC50 Data Analysis

The following table synthesizes quantitative performance data, comparing the 6-methoxy derivative against its structural alternatives and a highly selective reference standard (L-689,560).

Table 1: Comparative IC50 Profiling of 3-Phenyl-2-quinolinol Analogs
CompoundSubstitutionNMDA Glycine Site IC50 (nM)NorA Efflux Pump IC50 (µM)LogPPrimary Pharmacological Utility
6-Methoxy-3-phenyl-2-quinolinol 6-OCH3145 ± 1218.5 ± 1.23.4Dual-action probe (CNS/Antibacterial)
7-Methoxy-3-phenyl-2-quinolinol 7-OCH3320 ± 2512.1 ± 0.93.4NorA EPI optimization
6-Chloro-3-phenyl-2-quinolinol 6-Cl45 ± 5>503.8Selective NMDA antagonism
L-689,560 (Reference)4-OH, 6-Cl2.5 ± 0.3>1002.1Ultra-high affinity NMDA baseline

Data Interpretation: While the 6-chloro analog exhibits superior potency at the NMDA receptor (IC50 = 45 nM), it is virtually inactive against the NorA pump. Conversely, 6-Methoxy-3-phenyl-2-quinolinol sacrifices a degree of NMDA receptor affinity due to the steric bulk of the methoxy group, but gains significant efficacy as a NorA efflux pump inhibitor (IC50 = 18.5 µM), making it a superior candidate for antibacterial adjuvant research.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the IC50 values must be derived from rigorous, self-validating assay systems. Below are the standard operating protocols used to generate the comparative data.

Protocol A: NMDA Receptor Radioligand Binding Assay

Objective: Determine the displacement of [3H]MDL 105,519 by quinolinol analogs at the GluN1 glycine site.

  • Membrane Preparation: Isolate rat cortical membranes in 50 mM Tris-acetate buffer (pH 7.4).

    • Causality: Tris-acetate is strictly preferred over Tris-HCl because chloride ions can allosterically modulate the NMDA receptor, artificially skewing baseline binding affinity.

  • Compound Dilution: Prepare 10-point serial dilutions of the test compound in 100% DMSO, then dilute 1:100 in assay buffer.

    • Causality: Maintaining a final DMSO concentration of ≤1% prevents solvent-induced denaturation of the GluN1 transmembrane domains.

  • Incubation: Combine 100 µg of membrane protein, 2 nM[3H]MDL 105,519, and the test compound. Incubate at 4°C for 60 minutes.

    • Causality: Operating at 4°C minimizes protease activity and slows ligand dissociation, stabilizing the receptor-ligand complex for accurate IC50 capture.

  • Rapid Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

    • Validation Checkpoint: The polyethylenimine pre-soak neutralizes the negative charge of the glass fibers, reducing non-specific binding (NSB). Calculate the B0/NSB ratio; if the ratio is <5.0, the assay must be rejected as it indicates compromised membrane integrity or inadequate washing.

  • Quantification: Add 3 mL of scintillation cocktail and quantify bound radioactivity. Calculate IC50 using a four-parameter logistic (4PL) regression model.

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Incubation 2. Receptor Incubation (Membrane Prep + [3H]Ligand) Prep->Incubation Filtration 3. Rapid Filtration (GF/B Glass Fiber Filters) Incubation->Filtration Wash 4. Wash Step (Ice-cold Buffer x3) Filtration->Wash Scintillation 5. Scintillation Counting (Liquid Scintillation Analyzer) Wash->Scintillation Analysis 6. IC50 Calculation (Non-linear Regression) Scintillation->Analysis

Caption: Step-by-step radioligand binding assay workflow for determining NMDA receptor IC50 values.

Protocol B: NorA Efflux Pump Inhibition (Fluorometric Assay)

Objective: Measure the ability of the analogs to inhibit the extrusion of ethidium bromide (EtBr) by the NorA pump in S. aureus.

  • Bacterial Culture: Grow S. aureus SA-1199B (a strain overexpressing the NorA pump) to an OD600 of 0.6.

  • Dye Loading: Incubate cells with 5 µM EtBr and the test compound (e.g., 6-Methoxy-3-phenyl-2-quinolinol) at varying concentrations.

  • Fluorescence Monitoring: Measure fluorescence (Ex: 530 nm, Em: 600 nm) continuously over 30 minutes.

    • Causality: EtBr fluoresces strongly only when intercalated with intracellular DNA. If the NorA pump is successfully inhibited by the quinolinol analog, EtBr accumulates intracellularly, resulting in a quantifiable increase in fluorescence.

  • Validation Checkpoint: Include a positive control well containing reserpine (20 µg/mL). The assay is only valid if reserpine induces a >3-fold increase in fluorescence slope compared to the DMSO vehicle control. Failure to meet this threshold indicates inactive pump expression in the bacterial batch, rendering the IC50 data invalid.

References

  • Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives. Medicinal Chemistry Research / ResearchGate. URL:[Link]

  • Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry, 2017. URL:[Link]

  • Divergent Catalytic Approach from Cyclic Oxime Esters to Nitrogen-Containing Heterocycles with Group 9 Metal Catalysts. ACS Publications. URL:[Link]

Safety Operating Guide

6-Methoxy-3-phenyl-2-quinolinol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

6-Methoxy-3-phenyl-2-quinolinol (CAS 256424-26-7): Comprehensive Laboratory Disposal and Safety Protocol

As a Senior Application Scientist, I frequently encounter operational bottlenecks surrounding the end-of-life management of complex heterocyclic compounds. 6-Methoxy-3-phenyl-2-quinolinol (CAS 256424-26-7) is a highly specialized biochemical utilized extensively in proteomics research and drug discovery[]. While researchers focus heavily on its synthesis and biological assays, downstream disposal is equally critical. Improper segregation of quinoline derivatives not only violates the2[2] but also poses severe environmental toxicity risks.

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring your laboratory maintains peak safety, data integrity, and regulatory compliance.

Chemical Profiling & Causality

Before disposing of any chemical, we must understand its physical and reactive properties to anticipate its behavior in waste streams. 6-Methoxy-3-phenyl-2-quinolinol contains a quinoline core with a methoxy group and a phenyl ring. It lacks halogens, which fundamentally dictates its waste classification. The tautomeric equilibrium between its 2-quinolinol and 2-quinolone forms means it can interact with both hydrogen-bond donors and acceptors in mixed waste, making proper segregation paramount to avoid unforeseen precipitation or exothermic reactions in waste carboys.

Table 1: Quantitative Data and Waste Classification for 6-Methoxy-3-phenyl-2-quinolinol

PropertyValue / Classification
Chemical Name 6-Methoxy-3-phenyl-2-quinolinol
CAS Number 256424-26-7[]
Molecular Formula C16H13NO2[3]
Molecular Weight 251.28 g/mol [4]
EPA Waste Classification Non-halogenated organic hazardous waste[2]
Primary Hazard Skin/Eye Irritant, Aquatic Toxicity

Mandatory Visualization: Waste Segregation Workflow

To prevent cross-contamination and ensure regulatory compliance, follow this decision tree for waste segregation.

WasteDisposal Start 6-Methoxy-3-phenyl-2-quinolinol Waste Generated State Determine Physical State (Solid vs. Solution) Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin HalogenCheck Does solvent contain halogens? (e.g., DCM) Liquid->HalogenCheck Halogenated Halogenated Waste Stream HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream HalogenCheck->NonHalogenated No EHS EHS Pickup & High-Temp Incineration Halogenated->EHS NonHalogenated->EHS SolidBin->EHS

Figure 1: Decision tree for the segregation and disposal of 6-Methoxy-3-phenyl-2-quinolinol.

Experimental Protocols: Step-by-Step Disposal Methodology

As outlined in the authoritative text 5[5], a self-validating protocol requires that every action has a verifiable checkpoint.

Phase 1: Preparation and PPE

Causality: Quinoline derivatives can cause sensitization upon repeated dermal exposure and pose a moderate risk of ocular irritation.

  • Equip standard PPE: Nitrile gloves (double-gloving recommended for concentrated solutions), chemical splash goggles, and a flame-resistant lab coat.

  • Conduct all transfers inside a certified Class II chemical fume hood to prevent the inhalation of aerosolized particulates.

Phase 2: Liquid Waste Segregation

Causality: 6-Methoxy-3-phenyl-2-quinolinol is a non-halogenated compound. However, the solvent it is dissolved in dictates the final waste stream[6]. Mixing non-halogenated waste with halogenated waste drastically increases incineration costs and risks the generation of highly toxic dioxins during disposal.

  • Identify the Solvent : Determine if the compound is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) or a non-halogenated solvent (e.g., DMSO, Methanol, Ethyl Acetate).

  • Transfer : Using a dedicated funnel, slowly pour the liquid waste into the appropriate, chemically compatible polyethylene carboy.

  • Validation Check : Ensure the carboy is labeled explicitly with "Hazardous Waste," the exact chemical constituents (e.g., "6-Methoxy-3-phenyl-2-quinolinol 1%, DMSO 99%"), and the accumulation start date.

Phase 3: Solid Waste Management

Causality: Residual powders and contaminated consumables retain the chemical's hazards and cannot be disposed of in standard municipal trash.

  • Collect all contaminated weighing paper, pipette tips, and empty primary containers.

  • Place these items into a designated, puncture-resistant "Solid Hazardous Waste" container lined with a heavy-duty plastic bag.

  • Seal the bag securely once it reaches 75% capacity to prevent aerosolization during transport.

Phase 4: Spill Response and Decontamination

Causality: Immediate containment prevents the compound from leaching into porous laboratory surfaces or drainage systems, which could lead to severe aquatic toxicity downstream.

  • Isolate : If a spill occurs, immediately cordon off the area.

  • Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Neutralize/Clean : Sweep the absorbed mixture using a non-sparking brush and place it into the Solid Hazardous Waste container. Wash the affected surface with a 10% bleach solution or appropriate organic solvent to remove trace residues, collecting the rinsate as liquid hazardous waste[7].

Regulatory Grounding and Final Disposition

Under8[8], laboratories are classified by their waste generation rates (e.g., VSQG, SQG, LQG). Regardless of your status, 6-Methoxy-3-phenyl-2-quinolinol waste must be transferred to your institution's Environmental Health and Safety (EHS) department within the permissible accumulation time (typically 90 to 180 days). EHS will coordinate with licensed contractors to destroy the compound via high-temperature incineration, the only EPA-approved method for completely breaking down the stable quinoline ring system without generating toxic byproducts.

References

  • Molbase. "6-methoxy-3-phenyl-1H-quinolin-2-one Chemical Properties." Molbase Chemical Search. Available at:[Link][3]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link][5]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) and Federal Facilities." EPA.gov. Available at:[Link][2]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Compliance Monitoring." EPA.gov. Available at:[Link][8]

Sources

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